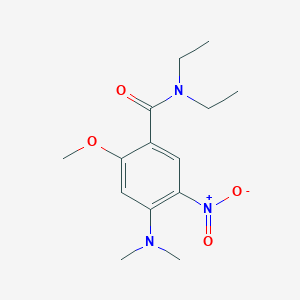
4-(dimethylamino)-N,N-diethyl-2-methoxy-5-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(DIMETHYLAMINO)-N~1~,N~1~-DIETHYL-2-METHOXY-5-NITROBENZAMIDE is a complex organic compound with a unique structure that includes a dimethylamino group, a diethyl group, a methoxy group, and a nitro group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(DIMETHYLAMINO)-N~1~,N~1~-DIETHYL-2-METHOXY-5-NITROBENZAMIDE typically involves multiple steps, starting from readily available precursors. One common approach is to start with 4-(dimethylamino)benzaldehyde, which undergoes a series of reactions including nitration, methoxylation, and amidation to introduce the desired functional groups .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
4-(DIMETHYLAMINO)-N~1~,N~1~-DIETHYL-2-METHOXY-5-NITROBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy group can be substituted with other functional groups under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as methanol, ethanol, and dichloromethane are often used to dissolve the compound and facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce new functional groups in place of the methoxy group.
Scientific Research Applications
4-(DIMETHYLAMINO)-N~1~,N~1~-DIETHYL-2-METHOXY-5-NITROBENZAMIDE has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-(DIMETHYLAMINO)-N~1~,N~1~-DIETHYL-2-METHOXY-5-NITROBENZAMIDE involves its interaction with specific molecular targets. The dimethylamino and nitro groups play a crucial role in its activity, allowing it to bind to enzymes and proteins, thereby inhibiting their function. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
4-Dimethylaminopyridine: A derivative of pyridine with similar dimethylamino functionality.
4-Dimethylaminoantipyrine: A compound with similar structural features and applications.
Methylamino- and dimethylaminoquinolines: Compounds with similar amino group functionalities.
Uniqueness
4-(DIMETHYLAMINO)-N~1~,N~1~-DIETHYL-2-METHOXY-5-NITROBENZAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C14H21N3O4 |
|---|---|
Molecular Weight |
295.33 g/mol |
IUPAC Name |
4-(dimethylamino)-N,N-diethyl-2-methoxy-5-nitrobenzamide |
InChI |
InChI=1S/C14H21N3O4/c1-6-16(7-2)14(18)10-8-12(17(19)20)11(15(3)4)9-13(10)21-5/h8-9H,6-7H2,1-5H3 |
InChI Key |
WODULAPBUODZHM-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=CC(=C(C=C1OC)N(C)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















